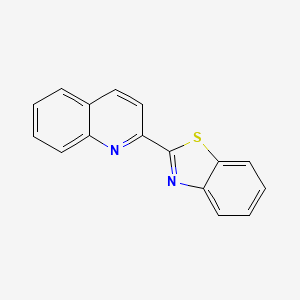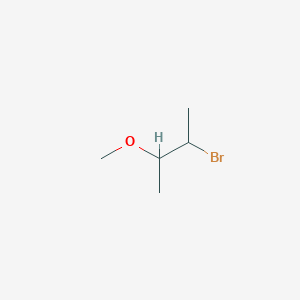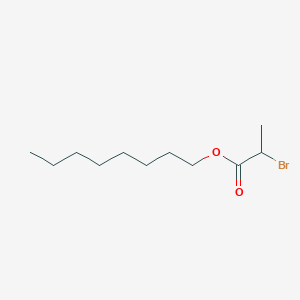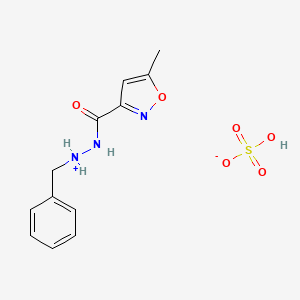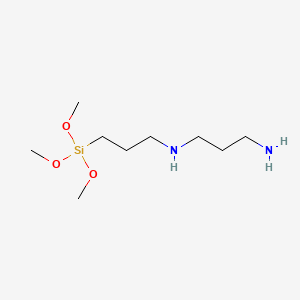
1,3-Propanediamine, N-(3-(trimethoxysilyl)propyl)-
Vue d'ensemble
Description
1,3-Propanediamine, N-(3-(trimethoxysilyl)propyl)- is a chemical compound that is widely used in scientific research applications. It is a silane coupling agent that is used to enhance the adhesion between inorganic materials and organic polymers. This compound is also known as APTES (3-aminopropyltriethoxysilane) and is commonly used in the synthesis of nanoparticles, biosensors, and other materials.
Mécanisme D'action
The mechanism of action of 1,3-Propanediamine, N-(3-(trimethoxysilyl)propyl)- is based on its ability to form covalent bonds with both inorganic and organic materials. The compound has a reactive amino group that can form a bond with the surface of inorganic materials, such as silica and glass. This bond enhances the adhesion between the inorganic material and the organic polymer, improving the overall stability of the material.
Biochemical and physiological effects:
1,3-Propanediamine, N-(3-(trimethoxysilyl)propyl)- has no known biochemical or physiological effects. It is a non-toxic compound that is safe to handle and use in laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1,3-Propanediamine, N-(3-(trimethoxysilyl)propyl)- in laboratory experiments include its ability to enhance the stability and adhesion of inorganic materials and organic polymers. The compound is also easy to synthesize and is non-toxic, making it safe to handle. However, the limitations of using this compound include its high cost and the need for anhydrous conditions during synthesis.
Orientations Futures
There are several future directions for the use of 1,3-Propanediamine, N-(3-(trimethoxysilyl)propyl)- in scientific research. One direction is the development of new materials, such as biosensors and drug delivery systems, that incorporate this compound. Another direction is the optimization of the synthesis method to reduce the cost and improve the efficiency of the process. Finally, the use of this compound in other fields, such as electronics and energy storage, is an area of ongoing research.
Applications De Recherche Scientifique
1,3-Propanediamine, N-(3-(trimethoxysilyl)propyl)- has a wide range of scientific research applications. It is commonly used in the synthesis of nanoparticles, where it acts as a stabilizing agent. The compound is also used in the production of biosensors, where it enhances the sensitivity and selectivity of the sensor. In addition, it is used in the development of drug delivery systems, where it improves the efficiency of drug delivery.
Propriétés
IUPAC Name |
N'-(3-trimethoxysilylpropyl)propane-1,3-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H24N2O3Si/c1-12-15(13-2,14-3)9-5-8-11-7-4-6-10/h11H,4-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPYDVGGHRWMVQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCNCCCN)(OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H24N2O3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20179823 | |
| Record name | 1,3-Propanediamine, N-(3-(trimethoxysilyl)propyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20179823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Propanediamine, N-(3-(trimethoxysilyl)propyl)- | |
CAS RN |
25147-91-5 | |
| Record name | 3-[(3-Aminopropyl)amino]propyl trimethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25147-91-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Propanediamine, N-(3-(trimethoxysilyl)propyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025147915 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Propanediamine, N-(3-(trimethoxysilyl)propyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20179823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2'-amino-6'-(diethylamino)spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one](/img/structure/B3050240.png)
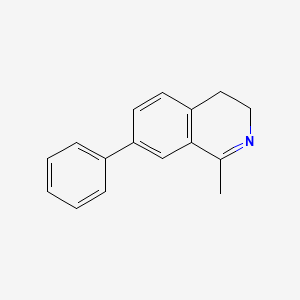
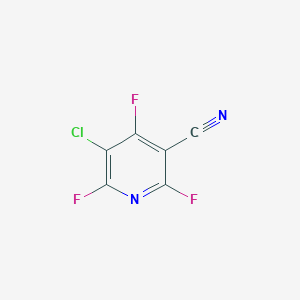
![Pyrido[1,2-a]benzimidazole](/img/structure/B3050246.png)
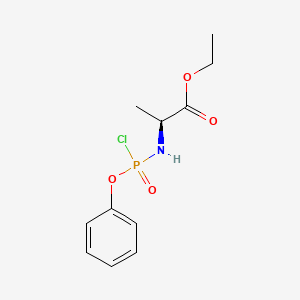
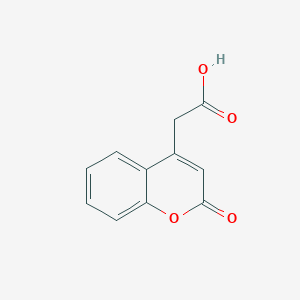
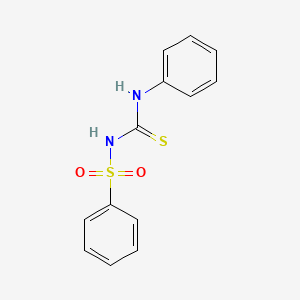
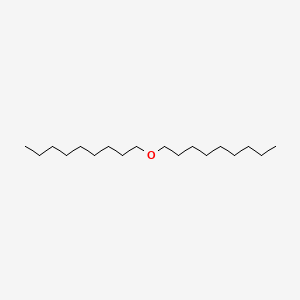
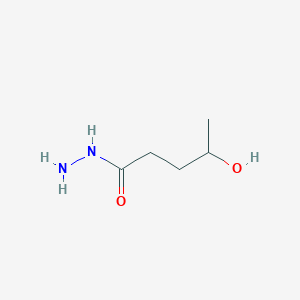
![6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B3050256.png)
